Isodecyl benzoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
8-methylnonyl benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26O2/c1-15(2)11-7-4-3-5-10-14-19-17(18)16-12-8-6-9-13-16/h6,8-9,12-13,15H,3-5,7,10-11,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNDYULRADYGBDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCCOC(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00152957 | |
| Record name | Benzoic acid, isodecyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00152957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120657-54-7 | |
| Record name | Benzoic acid, isodecyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120657547 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, isodecyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00152957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Advanced Chemical Transformations of Isodecyl Benzoate
Esterification Pathways for Isodecyl Benzoate (B1203000) Synthesis
The primary industrial route for producing isodecyl benzoate is through the esterification of benzoic acid with isodecyl alcohol. This reaction can be catalyzed by various acid systems to achieve high yields and purity.
Acid-Catalyzed Esterification of Benzoic Acid and Isodecyl Alcohol
Reaction: Benzoic Acid + Isodecyl Alcohol ⇌ this compound + Water
To ensure a high conversion rate to the desired ester, the equilibrium must be shifted to the right. fishersci.be This is typically accomplished by using an excess of one of the reactants, usually the alcohol, and continuously removing the water that is formed during the reaction. fishersci.benih.gov
Reaction Conditions and Optimization
Optimizing the reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing reaction time and energy consumption. Key parameters include temperature, reactant molar ratio, and the efficient removal of water.
Industrial processes often employ temperatures ranging from 140°C to 250°C to accelerate the reaction rate. fishersci.be An excess of isodecyl alcohol, ranging from 5% to 50% but often around 30%, is used not only to shift the reaction equilibrium but also to act as an entrainer. fishersci.benih.govfishersci.at As an entrainer, the boiling alcohol helps to carry away the water of reaction as an azeotrope, which can then be separated, and the alcohol can be recycled back into the process. fishersci.at
| Parameter | Typical Range/Value | Purpose | Reference |
|---|---|---|---|
| Temperature | 140°C - 250°C | Increase reaction rate. | fishersci.be |
| Reactant Ratio (Alcohol:Acid) | 1.05:1 to 1.5:1 | Shift equilibrium towards product formation. | nih.govfishersci.at |
| Water Removal | Continuous via azeotropic distillation | Shift equilibrium towards product formation. | fishersci.befishersci.at |
| Pressure | Atmospheric or reduced pressure | Control boiling point and facilitate water removal. | fishersci.at |
Catalyst Systems in Esterification
The choice of catalyst is a critical factor that influences the reaction rate and the final product's quality. Both conventional mineral acids and more advanced organometallic compounds are used in the synthesis of this compound.
Strong Brønsted acids are the traditional catalysts for Fischer esterification. Their primary role is to protonate the carbonyl oxygen of the benzoic acid, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by the isodecyl alcohol.
Commonly used conventional catalysts include:
Sulfuric Acid (H₂SO₄): A strong, inexpensive, and effective catalyst. nih.govfishersci.at
p-Toluenesulfonic Acid (p-TsOH): An organic-soluble strong acid that is often used for its effectiveness and handling characteristics. nih.govfishersci.at
Methanesulfonic Acid (CH₃SO₃H): Another strong organic acid used in esterification processes. nih.govfishersci.at
While effective, these strong protonic acids can sometimes lead to side reactions, such as the dehydration of the alcohol to form olefins, especially at the high temperatures required for the reaction. fishersci.at
| Catalyst Name | Chemical Formula | Type |
|---|---|---|
| Sulfuric Acid | H₂SO₄ | Brønsted Acid |
| p-Toluenesulfonic Acid | CH₃C₆H₄SO₃H | Brønsted Acid |
| Methanesulfonic Acid | CH₃SO₃H | Brønsted Acid |
In many industrial applications, organometallic compounds are preferred as catalysts. These compounds, which act as Lewis acids, are typically less corrosive and produce fewer by-products compared to strong protonic acids, particularly at the elevated temperatures used in the synthesis. fishersci.at These high-temperature catalysts often achieve their full activity only at temperatures above 180°C. nih.govfishersci.at
Examples of effective organometallic catalysts include compounds of titanium, zirconium, and tin. nih.govfishersci.at
Titanium Catalysts: Tetra-n-butyl titanate is a frequently cited example used to accelerate the reaction rate in commercial production. fishersci.be Other titanic esters like tetraisopropyl orthotitanate are also effective. nih.govfishersci.at
Zirconium Catalysts: Zirconium esters, such as tetrabutyl zirconate, serve as efficient high-temperature catalysts. nih.govfishersci.at
Tin Catalysts: Various tin compounds, including tin powder, stannous oxide (tin(II) oxide), and stannous oxalate (B1200264) (tin(II) oxalate), are suitable for catalyzing the esterification. nih.govfishersci.atamericanelements.com Tin(II) oxalate, in particular, has been shown to be a highly effective Lewis acid catalyst in related esterification and transesterification reactions. wikipedia.orgereztech.com
| Catalyst Name | Example Formula | Metal Base | Type |
|---|---|---|---|
| Tetra-n-butyl titanate | Ti(OC₄H₉)₄ | Titanium | Lewis Acid |
| Tetrabutyl zirconate | Zr(OC₄H₉)₄ | Zirconium | Lewis Acid |
| Stannous Oxide | SnO | Tin | Lewis Acid |
| Stannous Oxalate | SnC₂O₄ | Tin | Lewis Acid |
Purification Techniques for Synthesized this compound
After the esterification reaction reaches completion, the crude product contains the desired this compound along with the catalyst, unreacted benzoic acid, and excess isodecyl alcohol. A multi-step purification process is required to obtain the final product with high purity, typically a minimum of 99.0 wt%. fishersci.be
The typical purification sequence involves the following steps:
Removal of Excess Alcohol: The excess isodecyl alcohol is distilled from the reaction mixture, often under vacuum, and can be recycled into subsequent batches. fishersci.be
Neutralization: The crude ester is treated with a basic solution, such as an aqueous solution of sodium carbonate, to neutralize the acidic catalyst and any remaining unreacted benzoic acid. fishersci.be
Washing and Water Removal: The product is washed, and any residual water is distilled off. fishersci.be
Filtration: The final ester is filtered, often with the use of filter agents, to remove any remaining solid impurities or salts, yielding the purified this compound. fishersci.be
| Purification Step | Description | Impurities Removed | Reference |
|---|---|---|---|
| Vacuum Distillation | Distillation of the reaction mixture under reduced pressure. | Excess isodecyl alcohol. | fishersci.be |
| Neutralization | Washing the organic phase with a basic aqueous solution. | Acid catalyst, unreacted benzoic acid. | fishersci.be |
| Distillation | Heating the product to remove volatile components. | Residual water. | fishersci.be |
| Filtration | Passing the final product through a filter medium. | Solid impurities, salts. | fishersci.be |
Transesterification Processes for this compound Production
Transesterification is a key process for producing this compound, involving the conversion of one ester to another. This method is advantageous as it can utilize readily available benzoic esters. google.com The reaction equilibrium is typically shifted towards the desired product, this compound, by removing the alcohol generated from the initial ester through distillation. google.com An excess of the isodecanol (B128192) is also often used to further drive the reaction to completion. google.com
Alcoholysis Reactions with Benzoic Esters
In the production of this compound, alcoholysis involves the reaction of a benzoic ester with isodecyl alcohol. google.com Preferred starting materials for this process are benzoic esters where the alkyl group attached to the oxygen atom of the ester has between one and nine carbon atoms. google.com Examples of suitable starting alkyl benzoates include methyl benzoate, ethyl benzoate, propyl benzoate, isobutyl benzoate, and butyl benzoate. google.com The reaction results in the formation of this compound and a lower molecular weight alcohol, which is subsequently removed to favor the forward reaction. google.com
Basic Catalysis in Transesterification
Basic catalysts are commonly employed in the transesterification process for producing this compound. google.com These catalysts can include oxides, hydroxides, hydrogencarbonates, carbonates, or alcoholates of alkali or alkaline earth metals. google.comgoogle.com Sodium methoxide (B1231860) is a frequently used alcoholate catalyst. google.comgoogle.com These catalysts can also be prepared in situ by reacting an alkali metal with the isodecanol mixture. google.comgoogle.com The concentration of the basic catalyst typically ranges from 0.005% to 1.0% by weight, based on the reaction mixture. google.comgoogle.com The transesterification reaction is generally carried out at temperatures between 100°C and 220°C. google.comgoogle.com
| Catalyst Type | Examples | Concentration (% by weight) | Reaction Temperature (°C) |
| Basic Catalysts | Alkali/Alkaline Earth Metal Oxides, Hydroxides, Carbonates, Alcoholates (e.g., Sodium Methoxide) | 0.005 - 1.0 | 100 - 220 |
Novel Synthetic Routes via Aldol (B89426) Condensation and Hydrogenation
A cost-effective and industrially significant method for producing the precursor isodecanols involves the aldol condensation of C5 aldehydes followed by hydrogenation. google.comgoogle.com This route is often more economical than traditional methods like propylene (B89431) trimerization followed by hydroformylation and hydrogenation. google.com
Conversion of C5 Aldehydes to Isodecanols
The synthesis begins with the aldol condensation of C5 aldehydes, such as n-valeraldehyde, isovaleraldehyde, and 3-methylbutanal. google.com This reaction is typically catalyzed by basic catalysts like alkali metal carbonates, alkali metal hydroxides (sodium or potassium compounds), or tertiary amines (e.g., triethylamine, tri-n-propylamine, tri-n-butylamine). google.com The reaction is conducted at temperatures ranging from 60°C to 160°C. google.com The resulting decenals from the aldol condensation are then hydrogenated to produce isodecanols. google.com This hydrogenation is preferably carried out in the liquid phase. google.com
Subsequent Esterification Strategies
Following the synthesis of isodecanol, this compound is produced through esterification with benzoic acid. google.comgovinfo.gov This reaction is accelerated by a catalyst, such as tetra-n-butyl titanate, at high temperatures ranging from 140°C to 250°C. govinfo.gov To shift the equilibrium towards the formation of the ester, an excess of isodecyl alcohol (up to 30% molar excess) is used, and the water formed during the reaction is continuously removed. govinfo.govgovinfo.gov
Industrial Production Methods and Scale-Up Considerations
On an industrial scale, this compound is produced by reacting primary isodecyl alcohol with benzoic acid in the presence of a catalyst. govinfo.govgovinfo.gov The reactants are charged into a reactor and heated. govinfo.gov To maximize the yield of the ester, an excess of the alcohol is used, and the water produced is removed to drive the reaction forward. govinfo.gov
After the reaction, the crude ester mixture undergoes a purification process. govinfo.gov This typically involves neutralizing the remaining catalyst with a base, such as an aqueous solution of sodium carbonate. govinfo.govgovinfo.gov Any excess alcohol is distilled off under vacuum and can be recycled into subsequent batches. govinfo.gov Finally, the remaining water is distilled off, and the ester is filtered to achieve a purity of at least 99.0% by weight. govinfo.govgovinfo.gov
Reactivity and Mechanistic Studies of this compound
This compound, as an ester, partakes in a variety of chemical reactions characteristic of its functional group. The reactivity is centered around the electrophilic carbonyl carbon and the adjacent ester linkage.
Hydrolysis is a fundamental reaction of esters, leading to the cleavage of the ester bond to form a carboxylic acid and an alcohol. This process can be catalyzed by either an acid or a base. chemistrysteps.com For this compound, hydrolysis results in the formation of benzoic acid and isodecyl alcohol. The HYDROWIN model estimates a hydrolysis half-life for this compound of 10.7 years at pH 7 (25°C) and 1.1 years at pH 8 (25°C). europa.eu
The acid-catalyzed hydrolysis of esters is a reversible equilibrium-driven process. chemistrysteps.comyoutube.comchemguide.co.uklibretexts.org To favor the hydrolysis of this compound, a large excess of water is typically used to shift the equilibrium towards the products, benzoic acid and isodecyl alcohol. chemguide.co.uklibretexts.org
The mechanism proceeds through several key steps:
Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the ester by a hydronium ion (H₃O⁺). chemguide.co.uklibretexts.org This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. libretexts.org
Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. youtube.comlibretexts.org
Proton Transfer: A proton is transferred from the attacking water molecule to the isodecyloxy group, converting it into a better leaving group (isodecyl alcohol). youtube.com
Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the isodecyl alcohol molecule. youtube.com
Deprotonation: The resulting protonated benzoic acid is deprotonated by a water molecule, regenerating the acid catalyst (H₃O⁺) and forming benzoic acid. libretexts.org
It's important to note that for esters with tertiary alkyl groups, an alternative Sₙ1-type mechanism can occur where the C-O bond cleaves to form a stable carbocation. chemistrysteps.com Given that isodecyl alcohol is a mixture of branched primary alcohols, the AAC2 (acid-catalyzed, acyl-cleavage, bimolecular) mechanism described above is the predominant pathway. ucoz.com
Base-catalyzed hydrolysis, also known as saponification, is an irreversible process that is generally more efficient than acid-catalyzed hydrolysis for driving the reaction to completion. chemistrysteps.comucoz.com The term "saponification" originates from the production of soap, which involves the base-catalyzed hydrolysis of fats (esters of fatty acids). ucoz.commasterorganicchemistry.com
The mechanism for the base-catalyzed hydrolysis of this compound is as follows:
Nucleophilic Addition of Hydroxide (B78521): A hydroxide ion (OH⁻), a strong nucleophile, attacks the electrophilic carbonyl carbon of the ester. libretexts.orgmasterorganicchemistry.com This results in the formation of a tetrahedral alkoxide intermediate. libretexts.org
Elimination of the Alkoxide Leaving Group: The tetrahedral intermediate collapses, and the isodecyloxide ion (a strong base) is eliminated as the leaving group, forming benzoic acid. masterorganicchemistry.comlibretexts.org
Deprotonation: The newly formed benzoic acid is immediately deprotonated by the highly basic isodecyloxide ion (or another hydroxide ion) in an acid-base reaction. masterorganicchemistry.com This final step forms sodium benzoate and isodecyl alcohol and is essentially irreversible, which drives the entire reaction to completion. chemistrysteps.commasterorganicchemistry.com
Because the final product is the salt of the carboxylic acid (benzoate), a final acidification step (workup) is required to obtain the free benzoic acid. masterorganicchemistry.com The most common mechanism for base-catalyzed hydrolysis is the BAC2 (base-catalyzed, acyl-cleavage, bimolecular) pathway. ucoz.com
This compound can undergo oxidation under specific conditions. While the benzoate group is relatively stable to oxidation, the isodecyl group can be oxidized. Strong oxidizing agents can potentially lead to the formation of corresponding carboxylic acids from the branched alkyl chain.
The ester group in this compound can undergo nucleophilic acyl substitution, where a nucleophile replaces the isodecyl alcohol moiety. unizin.org This class of reactions proceeds via a two-step addition-elimination mechanism involving a tetrahedral intermediate. unizin.org
Key examples of nucleophilic substitution reactions include:
Transesterification: this compound can be converted to a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. To drive the reaction, the alcohol used as a reactant is often in large excess, or the lower-boiling alcohol product is removed by distillation. google.com For instance, reacting this compound with methanol (B129727) would yield methyl benzoate and isodecyl alcohol.
Aminolysis: The reaction of this compound with ammonia (B1221849) or a primary or secondary amine can produce benzamide (B126) and isodecyl alcohol. libretexts.org This reaction is analogous to base-promoted hydrolysis. libretexts.org
Reaction with Grignard Reagents: this compound can react with organometallic reagents like Grignard reagents. This typically leads to the formation of a tertiary alcohol after the addition of two equivalents of the Grignard reagent.
The reactivity of carboxylic acid derivatives in nucleophilic acyl substitution reactions generally follows the order: acid chlorides > acid anhydrides > thioesters > esters > amides. unizin.org This places esters like this compound at a moderate level of reactivity.
The direct photochemical reactivity of a compound depends on its ability to absorb light in the UV-visible spectrum (290-750 nm). europa.eu this compound does not absorb light within this range. europa.eu Therefore, direct photolysis in aquatic environments is not considered a significant degradation pathway for this compound. europa.eu
However, indirect photochemical processes can occur. As mentioned in the oxidative transformation section, this compound can be degraded by photochemically generated reactive species like hydroxyl radicals. europa.eu In studies of chemicals in plastics, photolysis and oxidation induced by radicals were identified as key transformation processes. acs.org While direct absorption of sunlight by this compound is negligible, the presence of other photosensitizing substances in a mixture could potentially lead to its degradation.
Photochemical Reactivity and Pathways
Indirect Photochemical Degradation via Hydroxyl Radical Attack
Indirect photochemical degradation occurs when a substance reacts with photochemically generated reactive species, such as hydroxyl radicals (•OH), in the environment. For this compound, its potential for degradation via hydroxyl radical attack in the atmosphere has been estimated.
The reaction with hydroxyl radicals is considered a potential degradation pathway. europa.eu Based on modeling, the estimated half-life for the indirect photochemical degradation of this compound, mediated by hydroxyl radical attack, is approximately 29.75 hours. europa.eu This calculation assumes a rate constant of 1.29 x 10⁻¹¹ cm³/molecule-sec and an average hydroxyl radical concentration of 1.5 x 10⁶ OH⁻/cm³. europa.eu
Table 1: Estimated Indirect Photochemical Degradation of this compound
| Parameter | Value | Reference |
| Reactive Species | Hydroxyl Radical (•OH) | europa.eu |
| Estimated Half-Life | 29.75 hours | europa.eu |
| Rate Constant | 1.29 x 10⁻¹¹ cm³/molecule-sec | europa.eu |
| Assumed •OH Concentration | 1.5 x 10⁶ molecules/cm³ | europa.eu |
Direct Photolysis Considerations in Aqueous Environments
Direct photolysis is a degradation process wherein a chemical substance absorbs solar radiation, leading to its transformation. europa.eu A fundamental requirement for direct photodegradation is the molecule's ability to absorb light in the ultraviolet (UV) or visible spectrum that reaches the Earth's surface, specifically wavelengths between 290 and 750 nanometers. europa.eu Wavelengths shorter than 290 nm are filtered out by the stratospheric ozone layer, while those longer than 750 nm lack the energy to break chemical bonds. europa.eu
An assessment of this compound's potential to undergo this process reveals that it does not absorb light within the 290 to 750 nm range. europa.eu Consequently, direct photolysis is not considered a contributing factor to the degradation of this compound in aquatic environments, as it cannot absorb the necessary light energy to initiate the process. europa.eu
Advanced Analytical Characterization of Isodecyl Benzoate
Spectroscopic Methodologies for Structural Elucidation and Purity Assessment
Spectroscopic techniques are powerful tools for probing the molecular structure and quantifying the purity of isodecyl benzoate (B1203000). These methods rely on the interaction of electromagnetic radiation with the molecule, providing a unique fingerprint based on its atomic and molecular composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of isodecyl benzoate. By observing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment of each atom within the molecule.
Proton (¹H) NMR spectroscopy is instrumental in confirming the presence of the ester linkage and elucidating the structure of the isodecyl alkyl chain, including its characteristic branching. The ¹H NMR spectrum of this compound displays distinct signals corresponding to the protons in different chemical environments.
The aromatic protons of the benzoate group typically appear as multiplets in the downfield region of the spectrum, generally between 7.4 and 8.1 ppm. mdpi.comresearchgate.netresearchgate.netchemicalbook.com The integration of these signals corresponds to the five protons of the benzene (B151609) ring.
The protons on the carbon adjacent to the ester oxygen (the -CH₂-O- group of the isodecyl chain) are deshielded and typically resonate around 4.3 ppm as a triplet, confirming the ester linkage. chemicalbook.com The complex multiplet signals in the aliphatic region of the spectrum (typically between 0.8 and 1.8 ppm) correspond to the protons of the branched isodecyl chain. The characteristic splitting patterns and integration of these signals allow for the detailed analysis of the alkyl chain's branching structure. For instance, the terminal methyl groups of the isodecyl chain will appear as distinct signals, often as doublets or triplets depending on the specific isomeric form, in the most upfield region of the spectrum (around 0.8-0.9 ppm).
Table 1: Representative ¹H NMR Chemical Shifts for this compound This table is interactive. Click on the headers to sort.
| Proton Type | Approximate Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Aromatic Protons (ortho to C=O) | ~8.0 | Multiplet |
| Aromatic Protons (meta, para) | ~7.4-7.6 | Multiplet |
| -CH₂-O- (Ester linkage) | ~4.3 | Triplet |
| Isodecyl Chain Protons (-CH-, -CH₂-) | ~1.2-1.8 | Multiplet |
| Isodecyl Chain Methyl Protons (-CH₃) | ~0.9 | Multiplet |
Data sourced from typical values for benzoate esters and related structures. mdpi.comresearchgate.netresearchgate.netchemicalbook.com
Carbon-13 (¹³C) NMR spectroscopy provides complementary information to ¹H NMR, offering a direct view of the carbon skeleton of this compound. Each unique carbon atom in the molecule gives a distinct signal, allowing for unambiguous structural confirmation.
The carbonyl carbon of the ester group is readily identified by its characteristic downfield chemical shift, typically in the range of 165-175 ppm. researchgate.net The aromatic carbons of the benzoate ring produce several signals between approximately 128 and 133 ppm. The carbon to which the ester group is attached (C1) is generally found around 130 ppm.
The carbon of the -CH₂-O- group in the isodecyl chain appears in the region of 60-70 ppm. The various carbons within the branched isodecyl chain give rise to a series of signals in the upfield region of the spectrum, typically between 10 and 40 ppm. libretexts.org The number and chemical shifts of these signals confirm the specific isomeric structure of the isodecyl group.
Table 2: Representative ¹³C NMR Chemical Shifts for this compound This table is interactive. Click on the headers to sort.
| Carbon Type | Approximate Chemical Shift (ppm) |
|---|---|
| Carbonyl Carbon (C=O) | ~166 |
| Aromatic Carbon (C-O) | ~130 |
| Aromatic Carbons (CH) | ~128-133 |
| -CH₂-O- (Ester linkage) | ~65 |
| Isodecyl Chain Carbons (-CH-, -CH₂-) | ~20-40 |
| Isodecyl Chain Methyl Carbons (-CH₃) | ~14 |
Data sourced from PubChem and typical values for benzoate esters. nih.govlibretexts.orghmdb.caresearchgate.net
While solution-state NMR provides detailed information about the structure of the isolated this compound molecule, solid-state ¹³C NMR spectroscopy can be employed to study its interactions within a material matrix, such as a polymer blend. nist.govmcmaster.ca In the solid state, the molecular motion is restricted, leading to broader NMR signals. researchgate.netresearchgate.net However, techniques like magic-angle spinning (MAS) can be used to obtain higher resolution spectra. researchgate.net
By analyzing changes in the ¹³C chemical shifts and relaxation times of this compound when incorporated into a material, insights into its dispersion, mobility, and specific interactions with the host matrix can be gained. For instance, a shift in the carbonyl carbon signal could indicate hydrogen bonding or other interactions with the polymer chains. mdpi.com This information is crucial for understanding how this compound functions as a plasticizer or other additive at a molecular level.
Vibrational Spectroscopy (Infrared, Raman)
Infrared (IR) spectroscopy measures the absorption of infrared radiation by the molecule. The IR spectrum of this compound is characterized by several strong absorption bands. nih.gov A prominent and diagnostically important peak is the carbonyl (C=O) stretching vibration of the ester group, which appears in the region of 1715-1730 cm⁻¹. spectroscopyonline.comwpmucdn.comspcmc.ac.in The presence of conjugation with the aromatic ring typically lowers this frequency compared to saturated esters. spcmc.ac.in
Other characteristic absorptions include the C-O stretching vibrations of the ester group, which typically appear as two strong bands in the 1250-1310 cm⁻¹ and 1000-1150 cm⁻¹ regions. spectroscopyonline.comspcmc.ac.in The aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the isodecyl group appear just below 3000 cm⁻¹.
Raman spectroscopy, which measures the inelastic scattering of light, provides complementary information to IR spectroscopy. vscht.cz For aromatic esters like this compound, the C=O stretching vibration also gives a band in the Raman spectrum, although it is generally weaker than in the IR spectrum. vscht.cz Conversely, the symmetric stretching vibrations of the aromatic ring, typically around 1600 cm⁻¹, often produce a strong and characteristic Raman signal. researchgate.net The various C-C stretching and bending vibrations of the alkyl chain and the benzene ring also give rise to a series of bands that contribute to the unique Raman fingerprint of the molecule. nih.gov
Table 3: Key Vibrational Spectroscopy Bands for this compound This table is interactive. Click on the headers to sort.
| Vibrational Mode | Typical Infrared (IR) Wavenumber (cm⁻¹) | Typical Raman Wavenumber (cm⁻¹) |
|---|---|---|
| Aromatic C-H Stretch | >3000 | >3000 |
| Aliphatic C-H Stretch | <3000 | <3000 |
| Carbonyl (C=O) Stretch | 1715-1730 (Strong) | 1715-1730 (Weak to Medium) |
| Aromatic C=C Stretch | ~1600 | ~1600 (Strong) |
| Ester C-O Stretch | 1250-1310 and 1000-1150 (Strong) | Present |
Data compiled from general values for aromatic esters. spectroscopyonline.comwpmucdn.comspcmc.ac.invscht.cz
Ultraviolet-Visible (UV-Vis) Spectrophotometry in Quantitative Analysis
Ultraviolet-Visible (UV-Vis) spectrophotometry is a widely used technique for the quantitative analysis of compounds that absorb UV or visible light. upi.edu this compound possesses a benzene ring, which is a strong chromophore, making it suitable for analysis by UV-Vis spectrophotometry.
The UV spectrum of this compound in a suitable non-absorbing solvent, such as ethanol (B145695) or hexane, typically shows a strong absorption maximum (λmax) around 230 nm and a weaker, more structured band around 270-280 nm. up.ac.zauobabylon.edu.iq These absorptions are due to the π → π* electronic transitions within the benzene ring and the carbonyl group.
According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species. upi.edubioglobax.com This relationship forms the basis for the quantitative determination of this compound. By preparing a series of standard solutions of known concentrations and measuring their absorbance at the λmax, a calibration curve can be constructed. The concentration of this compound in an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. researchgate.netepo.org This method is valuable for quality control and for determining the concentration of this compound in various formulations. researchgate.net
Application of Multivariate Spectroscopic Analysis and Chemometrics
Multivariate spectroscopic analysis, coupled with chemometrics, offers a powerful methodology for analyzing complex data from spectroscopic measurements of this compound. nih.gov Chemometrics, the application of statistical and mathematical methods to chemical data, is instrumental in extracting meaningful information from the large datasets generated by modern spectroscopic instruments. researchgate.net
Techniques like Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression are employed to analyze spectral data. researchgate.netspectroscopyonline.com These methods can help in identifying correlations between spectral features and the chemical properties of this compound, such as concentration and the presence of impurities. nih.gov For instance, in a complex mixture, chemometric models can be built to quantify this compound and its potential impurities by resolving overlapping spectral signals. nih.gov This approach enhances the robustness and accuracy of the analysis, especially when dealing with systems affected by nonlinear effects or strong interactions between components. spectroscopyonline.com The use of complex-valued chemometrics, which incorporates both the real and imaginary parts of the refractive index, can further improve the linearity and interpretability of the models. spectroscopyonline.com
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are essential for separating this compound from complex mixtures and for quantifying its purity.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Impurity Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound. thermofisher.com It is highly effective for both purity assessment and the identification and quantification of impurities. researchgate.net The process involves separating the components of a sample in the gas chromatograph, followed by detection and identification by the mass spectrometer. researchgate.net
For this compound, GC-MS can be used to establish a detailed impurity profile. thermofisher.com This is a critical step in quality control, as even small amounts of impurities can affect the performance and safety of the final product. researchgate.net High-resolution accurate mass spectrometry (HRAMS) coupled with GC can provide confident confirmation of molecular ions with high mass accuracy, aiding in the structural elucidation of unknown impurities. thermofisher.com Deconvolution algorithms can be applied to the total ion chromatogram (TIC) to detect and generate clean mass spectra for impurities present at levels as low as 0.1%, in line with regulatory guidelines. thermofisher.com The resulting mass spectra can be compared against commercial libraries for identification. thermofisher.com
High-Performance Liquid Chromatography (HPLC) with Refractive Index Detection
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and quantification of compounds. lcms.cz For compounds like this compound that may lack a strong UV chromophore, Refractive Index (RI) detection is a suitable alternative. lcms.czlcms.cz The RI detector measures the difference in the refractive index between the mobile phase and the sample eluting from the column, providing a universal detection method for non-UV-absorbing compounds. lcms.czlcms.cz
An HPLC-RID system can be used to quantify this compound and its non-UV-active impurities. The separation is typically achieved on a reversed-phase column with an isocratic mobile phase. lcms.czlcms.cz This method is robust and can be used for routine quality control to determine the purity of this compound. lcms.cz
| Parameter | Value |
| Technique | High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID) |
| Applicability | Quantification of non-UV-absorbing compounds like this compound. lcms.czlcms.cz |
| Principle | Measures the difference in refractive index between the mobile phase and the eluting sample. lcms.cz |
| Typical Setup | Reversed-phase column with isocratic elution. lcms.czlcms.cz |
Diode Array Detection (DAD) in Chromatographic Systems
The Diode Array Detector (DAD), also known as a Photo Diode Array (PDA) detector, is a powerful tool in HPLC that captures the entire UV-Vis spectrum of the eluting compounds simultaneously. scioninstruments.com This provides more comprehensive information than a single-wavelength detector. scioninstruments.com For this compound, which possesses a benzoate chromophore, DAD can be highly effective.
A key advantage of DAD is the ability to assess peak purity by comparing spectra across a single chromatographic peak. scioninstruments.com This helps to ensure that the peak corresponding to this compound is not co-eluted with any impurities. scioninstruments.comnih.gov The detector allows for the selection of the optimal wavelength for quantification, maximizing sensitivity and minimizing interference from the sample matrix. mdpi.compsu.edu The full spectral data can also aid in the tentative identification of unknown impurities by comparing their UV-Vis spectra with spectral libraries. scioninstruments.com
| Feature | Description |
| Simultaneous Wavelength Detection | Captures the entire UV-Vis spectrum (typically 190-900 nm) at once. scioninstruments.com |
| Peak Purity Analysis | Allows for the verification of the homogeneity of a chromatographic peak. scioninstruments.comnih.gov |
| Compound Identification | The absorption spectrum can help in identifying analytes based on their spectral characteristics. scioninstruments.com |
| Enhanced Selectivity | Enables monitoring at multiple wavelengths to differentiate between analytes and interferences. psu.edu |
Thermal Analysis for Material Stability Assessment (e.g., Thermogravimetric Analysis - TGA)
Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure changes in the mass of a sample as a function of temperature or time in a controlled atmosphere. polymersolutions.comtainstruments.com It is a valuable tool for assessing the thermal stability of materials like this compound. polymersolutions.com
The TGA curve, which plots mass versus temperature, can reveal the decomposition temperature of this compound, providing insight into its stability under thermal stress. polymersolutions.comresearchgate.net This information is crucial for determining appropriate processing and storage conditions. TGA can also be used to quantify the loss of volatile components, such as residual solvents or moisture, and to determine the composition of multi-component systems. scribd.comxrfscientific.com The analysis can be performed under various atmospheres (e.g., nitrogen, air) to study the effects of oxidative or inert environments on the material's stability. polymersolutions.com
| TGA Application | Information Obtained |
| Thermal Stability | Determines the temperature at which the material begins to decompose. polymersolutions.comxrfscientific.com |
| Compositional Analysis | Measures the percentage of volatile components, fillers, and other materials. polymersolutions.comxrfscientific.com |
| Decomposition Kinetics | Provides data to study the kinetics of thermal degradation. scribd.comxrfscientific.com |
| Moisture and Volatiles Content | Quantifies the amount of water and other volatile substances in the sample. tainstruments.comscribd.com |
Methodological Approaches for Resolving Physicochemical Property Discrepancies
Discrepancies in reported physicochemical properties of this compound can arise from variations in isomeric composition, purity, and the analytical methods employed. Isodecyl alcohol, a precursor to this compound, is typically a mixture of branched-chain isomers, which can lead to variability in the final product. thegoodscentscompany.com
To resolve these discrepancies, a systematic and multi-technique approach is necessary. This involves:
Comprehensive Isomer Characterization: Utilizing high-resolution analytical techniques like GC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy to precisely identify and quantify the different isomers present in the this compound sample.
Standardized Analytical Protocols: Adhering to standardized and validated analytical methods across different laboratories to ensure consistency and comparability of results. This includes using certified reference standards for calibration.
Cross-Validation of Techniques: Employing multiple and independent analytical techniques to measure the same physicochemical property. For example, purity can be assessed by both GC-MS and HPLC, and the results can be compared.
Thorough Sample Documentation: Maintaining detailed records of the sample's origin, synthesis method, and storage conditions to trace potential sources of variability.
Data Reconciliation and Statistical Analysis: Using statistical tools to analyze data from different sources and identify outliers or systematic errors.
By implementing these methodological approaches, a more accurate and consistent set of physicochemical data for this compound can be established, facilitating its reliable application in various fields.
Interlaboratory Studies with Standardized Protocols (e.g., OECD 105)
Interlaboratory studies, also known as round-robin tests, are a cornerstone for the validation of analytical methods and the establishment of consensus values for chemical properties. researchgate.net By having multiple laboratories analyze the same sample using a standardized protocol, it is possible to assess the reproducibility and reliability of the method. researchgate.net For physicochemical properties such as water solubility, the Organisation for Economic Co-operation and Development (OECD) provides internationally recognized guidelines to ensure data consistency. situbiosciences.com
The OECD Guideline 105, for instance, details the "Water Solubility" test. situbiosciences.com This protocol is designed for essentially pure substances that are stable in water and not volatile. situbiosciences.com The guideline outlines specific procedures, such as the flask method or the column elution method, to determine the saturation mass concentration of a substance in water. europa.eu The presence of impurities can significantly influence the measured water solubility, making standardized methods critical. situbiosciences.com
In the context of this compound, discrepancies in reported solubility values can be resolved through such interlaboratory comparisons. A study conducted according to OECD Guideline 105 using the shake-flask method determined the water solubility of a test substance at 20°C. The results, presented in the table below, show the mean and standard deviation of measurements at different loading rates. europa.eu
Table 1: Water Solubility of a Substance According to OECD Guideline 105
| Loading Rate (g/L) | Mean Water Solubility (mg/L) | Standard Deviation (mg/L) |
|---|---|---|
| ~1 | 10.7 | 0.9 |
| ~10 | 32.6 | 0.7 |
This interactive table is based on data from a study conducted following the OECD 105 protocol. europa.eu
The results from such a study not only provide a statistically robust value for the water solubility but also establish the method's precision through parameters like repeatability (within-laboratory variation) and reproducibility (between-laboratory variation). researchgate.net For a method to be considered validated, the relative standard deviations for repeatability (RSDr) and reproducibility (RSDR) must fall within acceptable limits, which are often predefined based on the concentration of the analyte. demarcheiso17025.com
Multivariate Analysis in Data Discrepancy Resolution
When interlaboratory studies reveal significant discrepancies in analytical data, or when complex datasets from various analytical techniques are generated, multivariate analysis offers a powerful approach to identify the root causes. Chemometrics, the application of mathematical and statistical methods to chemical data, is essential for extracting meaningful information from large and complex datasets. researchgate.nettandfonline.com
Multivariate analysis techniques, such as Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression, can simultaneously consider multiple variables that might influence an analytical result. researchgate.netscielo.br For a compound like this compound, resolving contradictory data on its physicochemical properties can be achieved by applying multivariate analysis to identify the key variables causing the discrepancies. These variables could include temperature, solvent polarity, pH, or even instrumental parameters. leidenuniv.nl
For example, if different laboratories report varying results for the purity of an this compound sample using High-Performance Liquid Chromatography (HPLC), multivariate analysis can be employed. By collecting data on multiple parameters from each analysis (e.g., column temperature, mobile phase composition, flow rate, detection wavelength) along with the final purity result, a PLS model can be built. This model can reveal which parameters have the most significant impact on the measurement and whether there are interactions between them. scielo.br
Similarly, in spectroscopic analysis (e.g., FT-IR, NMR), multivariate curve resolution (MCR) can be used to deconstruct complex spectra from samples that may contain impurities or degradation products. acs.org This technique can mathematically separate the spectral signature of pure this compound from interfering signals, allowing for a more accurate quantification and characterization, thereby resolving discrepancies that arise from sample matrix effects. acs.orgresearchgate.net The application of these chemometric tools is a critical step in advanced analytical characterization, moving beyond simple univariate comparisons to a holistic understanding of the factors affecting data quality and consistency. researchgate.net
Table 2: Mentioned Compounds and PubChem CIDs
| Compound Name | PubChem CID |
|---|---|
| This compound | 71325 |
Interfacial and Molecular Interaction Studies of Isodecyl Benzoate
Mechanistic Insights into Ester Functional Group Interactions
The chemical behavior of isodecyl benzoate (B1203000) is largely dictated by its ester functional group (-COO-). This group's polarity and capacity for intermolecular interactions are central to its function in modifying material properties and acting as a solvent.
The primary mechanism of action for isodecyl benzoate involves the interaction of its ester functional group with other molecules. umweltprobenbank.de When incorporated into a polymer matrix, these interactions directly influence the bulk physical properties of the material. As a plasticizer, this compound increases the flexibility and reduces the brittleness of polymers. umweltprobenbank.de This is achieved by the insertion of the this compound molecules between the long polymer chains. wikidata.orgontosight.ai The presence of these molecules disrupts the close packing of the polymer chains and diminishes the intermolecular attractions, such as van der Waals forces, that hold them together. wikidata.orgontosight.aisigmaaldrich.com This shielding effect allows the polymer chains to move past one another more easily, resulting in a softer, more pliable material. wikidata.org The addition of this compound to formulations can also improve cold-temperature flexibility and impact resistance. wikidata.orgwikipedia.org
The ester group in this compound also imparts solvent properties, enabling it to dissolve a variety of organic compounds. umweltprobenbank.de This characteristic is crucial in its role as a plasticizer and processing aid, particularly in the production of polymers and resins. umweltprobenbank.de By acting as a high-solvating agent, this compound can facilitate the blending of components and lower the processing temperatures of polymer formulations, such as in polyvinyl chloride (PVC) plastisols. atamankimya.comnih.gov Its ability to act as a solvent is also essential for its function in chemical processes where it can serve as a medium for reactions. umweltprobenbank.de this compound is synthesized via an esterification reaction between benzoic acid and isodecyl alcohol or through the transesterification of other low-molecular-weight benzoic esters. nih.gov
Interactions with Polymer Systems at the Molecular Level
The effectiveness of this compound as a plasticizer is fundamentally dependent on its compatibility and interaction with polymer systems at a molecular scale.
This compound exhibits good compatibility with various thermoplastic resins, most notably with Polyvinyl Chloride (PVC). wikipedia.orgwikidata.orgwikipedia.orgthegoodscentscompany.com Compatibility, in this context, is the capacity of the plasticizer to mix intimately with the polymer to form a stable, homogeneous product. sigmaaldrich.com The mechanism behind this compatibility involves the plasticizer molecules diffusing into the polymer matrix, where they solvate the polymer chains. sigmaaldrich.com This process is enhanced by heating and mixing until the plasticizer is thoroughly integrated. sigmaaldrich.com The molecular structure of this compound, featuring a polar benzoate head and a nonpolar isodecyl tail, allows it to effectively interact with the polar regions of the PVC polymer. Research has shown that blends of this compound with other dibenzoates can create effective plasticizers for PVC applications, leading to improved thermal stability and mechanical properties. umweltprobenbank.de
| Polymer System | Compatibility Level | Primary Application Benefit |
|---|---|---|
| Polyvinyl Chloride (PVC) | Excellent | Acts as a fast-fusing, high-solvating plasticizer, improving flexibility. wikipedia.orgnih.gov |
| Polyvinyl Acetate (B1210297) (PVAc) Emulsions | Good | Used in adhesives and sealants. sigmaaldrich.com |
| Polyurethane (PU) | Good | Reduces durometer (hardness) in cast polyurethane systems. nih.gov |
The compatibility between a plasticizer and a polymer is governed by intermolecular forces. For effective plasticization, the attractive forces between the plasticizer and polymer molecules must be stronger than the forces holding the polymer chains together. sigmaaldrich.com The key intermolecular forces at play are van der Waals forces. wikidata.orgsigmaaldrich.com Plasticizer molecules, like this compound, position themselves between polymer chains, effectively shielding them from one another and reducing these forces. ontosight.aisigmaaldrich.com
The principle of "like dissolves like" is relevant here; plasticizers with solubility parameters, polarity, and hydrogen bonding characteristics similar to the polymer are more likely to be compatible. sigmaaldrich.com The interaction involves an attraction between the negatively charged portions of the plasticizer molecule and the positively charged portions of the PVC polymer chain. atamankimya.com This interaction leads to a reduction in the polymer's glass transition temperature (Tg), the point at which it transitions from a rigid to a more flexible state. ontosight.ai
Even minor alterations in the molecular structure of a plasticizer can lead to significant changes in its performance and interaction with the polymer. nih.govmassbank.eu this compound is derived from isodecyl alcohol, which is a mixture of isomers, typically consisting of trimethyl-1-heptanols and dimethyl-1-octanols. thegoodscentscompany.com The specific isomeric composition of the isodecyl alcohol used in the synthesis of this compound influences the properties of the resulting plasticizer. nih.gov
The branching of the alkyl chain (the "isodecyl" group) affects how the plasticizer molecule fits between polymer chains and interacts with them. umweltprobenbank.de For instance, studies on related alkyl esters have shown that the degree of alkyl chain branching can impact properties like viscosity index and pour point in lubricants. umweltprobenbank.de In the context of PVC plasticizers, the isomeric structure of the alcohol component affects gelling properties, low-temperature flexibility, and the viscosity of plastisols. nih.gov Research on lanthanide coordination complexes has similarly demonstrated that structural isomerism—the different placement of a functional group on an aromatic ring—can have a profound influence on the static and dynamic physical properties of the resulting complexes. thegoodscentscompany.com This underscores the principle that the precise spatial arrangement of atoms within the plasticizer molecule is critical to its interaction dynamics with the polymer matrix. nih.govmassbank.eu
Interactions with Model Membrane Systems and Interfaces
The study of how chemical compounds interact with biological membranes is crucial for understanding their behavior in various applications. Model membrane systems provide simplified and controlled environments to investigate these complex interactions at a molecular level. Two prominent model systems, microemulsions and Langmuir monolayers, are particularly valuable for elucidating the interfacial properties and molecular positioning of compounds like this compound. These models mimic different aspects of a cell membrane, allowing for detailed analysis of how a molecule orients itself and interacts with the lipid environment.
Microemulsion Systems for Molecular Positioning Analysis
Microemulsion systems are thermodynamically stable, isotropic dispersions of oil, water, and surfactant. google.com Specifically, water-in-oil (w/o) microemulsions, also known as reverse micelles, serve as excellent models for studying molecular interactions at a membrane-like interface. nih.gov In this system, nanometer-sized water droplets are encapsulated by surfactant molecules, dispersed within a continuous oil phase. nih.gov This structure creates a well-defined interface that mimics one leaflet of a cell membrane. nih.gov
The interaction and precise location of a molecule like this compound at this interface can be meticulously analyzed. The system is typically composed of a surfactant, such as bis(2-ethylhexyl)sulfosuccinate (AOT), which forms the reverse micelles. nih.gov By varying the ratio of water to surfactant, the properties and curvature of the micellar interface can be controlled. nih.gov
Research on similar molecules like benzoic acid has demonstrated that spectroscopic techniques, particularly 1D and 2D Nuclear Magnetic Resonance (NMR), are powerful tools for determining the molecular positioning within these microemulsion systems. nih.gov By analyzing the NMR chemical shifts and through-space interactions (e.g., via Nuclear Overhauser Effect Spectroscopy - NOESY), researchers can map the proximity of different parts of the molecule under study to the surfactant's headgroups and tail groups. For this compound, this analysis would reveal whether the aromatic benzoate head preferentially resides near the polar surfactant headgroups at the water interface, while the lipophilic isodecyl tail penetrates into the hydrophobic surfactant tail region. This positioning is critical as it dictates the molecule's potential to interact with and traverse a biological membrane.
Table 1: Analysis of this compound Positioning in a Microemulsion System
| Parameter Analyzed | Technique | Expected Information for this compound |
| Molecular Location | 1D and 2D NMR Spectroscopy | Determines the penetration depth of the isodecyl tail and the orientation of the benzoate group relative to the surfactant interface. |
| Interfacial Interaction | NMR Chemical Shift Perturbation | Reveals specific interactions between this compound and the surfactant molecules (e.g., AOT) at the interface. |
| System Dynamics | Pulsed Gradient Spin-Echo (PGSE) NMR | Measures the diffusion of this compound, providing insight into its association with the reverse micelles versus the bulk oil phase. researchgate.net |
| Micelle Structure | Dynamic Light Scattering (DLS) | Characterizes the size and stability of the reverse micelles upon the incorporation of this compound. |
Langmuir Monolayers for Lipid Interface Interactions
Langmuir monolayers provide another sophisticated model for studying interactions at a lipid interface. wikipedia.orgbiolinscientific.com This technique involves creating a single-molecule-thick layer (a monolayer) of an amphiphilic substance, such as a phospholipid, at the air-water interface of a Langmuir trough. wikipedia.org This monolayer serves as a simplified, two-dimensional model of a biological membrane, allowing for precise control over the molecular packing, surface pressure, and composition. biolinscientific.comthegoodscentscompany.com
To study the interaction of this compound, the compound would be introduced into the aqueous subphase beneath a pre-formed lipid monolayer, typically composed of a generic membrane lipid like dipalmitoylphosphatidylcholine (DPPC). nih.gov The interaction is then monitored by measuring changes in the surface pressure-area (π-A) isotherm. mdpi.com An increase in surface pressure at a constant area indicates that this compound is inserting itself among the lipid molecules, disrupting their packing and suggesting a strong interaction. researchgate.net Conversely, a lack of change implies a weak or no interaction.
The degree to which this compound alters the phase behavior of the lipid monolayer—from its liquid-expanded to its liquid-condensed state—provides detailed information about its membrane activity. nih.gov For instance, studies on the related compound benzoic acid show that its protonation state significantly affects its interaction with DPPC monolayers. nih.gov Similarly, the large, hydrophobic isodecyl tail of this compound would be expected to penetrate into the hydrophobic acyl chain region of the monolayer, while the benzoate head interacts at the polar headgroup region. The stability and nature of these interactions can be quantified by analyzing the compression isotherms. nih.gov
Table 2: Characterization of this compound Interaction using Langmuir Monolayers
| Measurement | Technique | Insights Gained for this compound |
| Surface Pressure-Area (π-A) Isotherm | Langmuir Trough with Wilhelmy Plate | Determines the ability of this compound to penetrate the lipid monolayer and its effect on membrane fluidity and condensation. mdpi.com |
| Surface Potential (ΔV) | Kelvin Probe | Measures changes in the dipole moments at the interface, providing information on the orientation of this compound within the monolayer. wikipedia.org |
| Monolayer Morphology | Brewster Angle Microscopy (BAM) | Allows for direct visualization of the monolayer's homogeneity and phase domains, revealing how this compound might alter the membrane structure. researchgate.net |
| Maximum Insertion Pressure (MIP) | Injection into Subphase | Quantifies the maximum surface pressure at which this compound can still penetrate the lipid monolayer, indicating the strength of its interaction. mdpi.com |
Environmental Fate, Persistence, and Biodegradation Research of Isodecyl Benzoate
Biodegradation Kinetics and Pathways
The biological breakdown of Isodecyl benzoate (B1203000) is a key factor in determining its environmental persistence. Research in this area has focused on its susceptibility to microbial degradation under standardized laboratory conditions and the mechanisms by which microorganisms break down the compound.
Assessment of Ready Biodegradability (e.g., OECD Guidelines)
For a substance to be classified as "readily biodegradable" under OECD guidelines, it must achieve a certain percentage of degradation within a specific timeframe, typically 60-70% within a 28-day period. These tests are stringent and serve as a conservative screen for persistence.
Microbial Degradation Mechanisms (e.g., enzymatic hydrolysis)
The primary mechanism for the microbial degradation of Isodecyl benzoate is initiated by enzymatic hydrolysis. Esterase enzymes, commonly produced by a wide range of microorganisms, are responsible for cleaving the ester bond that links the isodecyl alcohol and benzoic acid moieties of the molecule.
This initial hydrolysis step is critical as it breaks down the parent compound into two smaller, more readily biodegradable substances:
Isodecanol (B128192): A branched ten-carbon alcohol.
Benzoic Acid: An aromatic carboxylic acid.
Following hydrolysis, both isodecanol and benzoic acid are typically further metabolized by microorganisms through separate degradation pathways. Benzoic acid, for instance, is a well-studied intermediate in the degradation of many aromatic compounds and is known to be readily mineralized to carbon dioxide and water by various microbial species. The degradation of long-chain alcohols like isodecanol is also a common metabolic process in microorganisms.
Abiotic Degradation Processes
In addition to biodegradation, abiotic processes can contribute to the transformation of this compound in the environment. These processes include hydrolysis, atmospheric oxidation, and photodegradation.
Hydrolysis Rates under Varying Environmental Conditions (pH, Temperature)
Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. For this compound, this process is analogous to enzymatic hydrolysis, resulting in the formation of isodecanol and benzoic acid. The rate of hydrolysis is significantly influenced by pH and temperature.
While specific hydrolysis rate constants for this compound across a range of pH and temperature conditions are not detailed in readily available literature, general principles of ester hydrolysis suggest that the rate would be slow at neutral pH and would increase under acidic or alkaline conditions. Increased temperatures would also be expected to accelerate the rate of hydrolysis.
The following table illustrates the expected qualitative effect of pH and temperature on the hydrolysis of this compound, based on general chemical principles for alkyl benzoates.
| pH Condition | Temperature | Expected Hydrolysis Rate |
| Acidic | Low | Slow |
| Acidic | High | Moderate to Fast |
| Neutral | Low | Very Slow |
| Neutral | High | Slow to Moderate |
| Alkaline | Low | Moderate |
| Alkaline | High | Fast |
This table is based on general chemical principles and does not represent experimentally derived data for this compound.
Atmospheric Oxidation by Hydroxyl Radicals
Once in the atmosphere, organic compounds like this compound can be degraded through oxidation by hydroxyl (•OH) radicals. These highly reactive radicals are naturally present in the troposphere and play a key role in the removal of many volatile and semi-volatile organic compounds.
The rate of this reaction is a critical factor in determining the atmospheric lifetime of a chemical. While a specific atmospheric oxidation rate constant for this compound has not been identified in the reviewed literature, it is anticipated to react with hydroxyl radicals. The primary targets for attack would be the hydrogen atoms on the isodecyl chain and potentially the aromatic ring. This oxidation process would lead to the formation of various degradation products.
Direct Photodegradation Potential in Aquatic Environments
Direct photodegradation, or photolysis, is the breakdown of a chemical due to the absorption of light energy. For this process to occur, a chemical must absorb light within the solar spectrum that reaches the Earth's surface (wavelengths greater than 290 nm).
Environmental Distribution and Partitioning Considerations
The environmental distribution and partitioning of a chemical compound are governed by its physical and chemical properties. For this compound, properties such as volatility and its affinity for different environmental compartments like air, water, soil, and sediment are key considerations.
Air Compartment Partitioning and Volatility
The partitioning of this compound into the air compartment is influenced by its volatility. With a boiling point in the range of 321.5 to 342.5°C, this compound is classified as a semi-volatile organic compound (SVOC) policycommons.net. Its relatively low vapor pressure suggests that while some partitioning to the atmosphere can occur, it is not expected to be a dominant environmental fate process.
The tendency of a chemical to partition between the gas phase and particulate matter in the atmosphere is a critical factor in its atmospheric transport and fate. This partitioning is influenced by the compound's subcooled liquid vapor pressure and the ambient temperature. For SVOCs like this compound, a significant fraction may exist in the aerosol phase, bound to atmospheric particles. This association with particulate matter can affect its atmospheric residence time and deposition processes.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Boiling Point | 321.5 - 342.5 °C | policycommons.net |
| Freezing Point | -25 °C | policycommons.net |
| Density | 0.954 g/mL at 25 °C | chemwhat.com |
| log Kow | 4.61 | policycommons.net |
| Water Solubility | Low | policycommons.net |
Sediment Biodegradation Studies
This compound is reported to be readily biodegradable policycommons.net. The primary mechanism of biodegradation is expected to be the hydrolysis of the ester bond, yielding isodecyl alcohol and benzoic acid. Benzoic acid is a well-studied compound and is known to be readily degraded by a wide variety of microorganisms under both aerobic and anaerobic conditions ethz.chnih.govscience.govnih.govresearchgate.net. The aerobic degradation of benzoate typically proceeds through the formation of catechol, which is then further metabolized nih.govresearchgate.net. Under anaerobic conditions, benzoate is often converted to benzoyl-CoA, which then undergoes ring reduction and cleavage nih.govresearchgate.net.
Given the ready biodegradability of both the benzoate and the likely isodecyl alcohol moieties, significant persistence of this compound in sediment is not expected under favorable conditions for microbial activity. However, factors such as oxygen availability, temperature, pH, and the presence of a suitable microbial community can influence the rate of biodegradation in sediment.
Research on Degradation Products and Environmental Impact Assessment
The assessment of the environmental impact of this compound requires an understanding of its degradation products and a systematic approach to evaluating its ecological risk.
Identification of Metabolites and Transformation Products (e.g., LC-QTOF-MS)
The identification of metabolites and transformation products is essential for a complete understanding of the environmental fate of a compound. Advanced analytical techniques, such as Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS), are powerful tools for the detection and identification of these degradation products in environmental matrices.
LC-QTOF-MS combines the separation capabilities of liquid chromatography with the high mass accuracy and resolution of a QTOF mass spectrometer. This allows for the confident identification of unknown compounds based on their accurate mass and fragmentation patterns. In the context of this compound, this technique could be employed to identify the primary degradation products, isodecyl alcohol and benzoic acid, as well as any subsequent metabolites.
Based on the known biodegradation pathways of similar compounds, the expected primary transformation products of this compound are:
Isodecyl Alcohol: Formed through the hydrolysis of the ester linkage.
Benzoic Acid: Also formed through ester hydrolysis. Benzoic acid can be further degraded to various intermediates of central metabolism.
Table 2: Potential Transformation Products of this compound
| Parent Compound | Transformation Process | Potential Products |
| This compound | Ester Hydrolysis | Isodecyl Alcohol, Benzoic Acid |
| Benzoic Acid | Aerobic Biodegradation | Catechol, intermediates of the Krebs cycle |
| Benzoic Acid | Anaerobic Biodegradation | Benzoyl-CoA, various organic acids |
Methodologies for Ecological Risk Assessment (e.g., PICOT framework)
Ecological Risk Assessment (ERA) is a process used to evaluate the likelihood that adverse ecological effects may occur or are occurring as a result of exposure to one or more stressors. A structured framework is essential for conducting a comprehensive and transparent ERA.
While the PICOT (Population, Intervention, Comparison, Outcome, Time) framework is a valuable tool for structuring clinical research questions, it is not a standard framework used in ecological risk assessment nih.gov. The more commonly accepted framework for ERA, as outlined by the U.S. Environmental Protection Agency (EPA), consists of three main phases: Problem Formulation, Analysis, and Risk Characterization rmpcecologia.comcyf-kr.edu.plepa.govepa.gov.
Problem Formulation: This initial phase establishes the goals, scope, and focus of the assessment. It involves identifying the stressors (in this case, this compound and its degradation products), the ecosystems and receptors of concern, and the endpoints that will be evaluated.
Analysis Phase: This phase involves two key components:
Exposure Characterization: This component evaluates the sources, pathways, and extent of exposure of ecological receptors to the stressor.
Ecological Effects Characterization: This component evaluates the relationship between the stressor and the potential adverse effects on the selected endpoints.
Risk Characterization: In the final phase, the information from the exposure and effects analyses is integrated to estimate the likelihood of adverse ecological effects. This includes a description of the nature and magnitude of the risks, along with the uncertainties associated with the assessment.
Table 3: Phases of Ecological Risk Assessment
| Phase | Description |
| Problem Formulation | Defines the scope and objectives of the risk assessment, identifies stressors and receptors, and establishes assessment endpoints. |
| Analysis | Characterizes the exposure of ecological receptors to the stressor and evaluates the potential ecological effects. |
| Risk Characterization | Integrates the exposure and effects data to estimate the ecological risk and describes the associated uncertainties. |
Applications in Advanced Materials Science and Polymer Engineering
Isodecyl Benzoate (B1203000) as a Plasticizer for Polymeric Materials
Isodecyl benzoate, the monoester of benzoic acid and isodecyl alcohol, is recognized for its compatibility with thermoplastic resins, most notably polyvinyl chloride (PVC). nih.gov Its primary function in the polymer industry is as a plasticizer, an additive that increases the flexibility, processability, and durability of materials. nih.gov The incorporation of this compound into polymers alters their physical properties by reducing brittleness and enhancing their workability. nih.gov Monobenzoates like this compound are characterized as high-solvating plasticizers, which contributes to their effectiveness in various polymer systems. nih.gov
Performance Enhancement in Polyvinyl Chloride (PVC) Formulations
This compound is widely employed to modify and enhance the performance characteristics of PVC, one of the most common industrial polymers. umweltprobenbank.denih.gov Its use as a plasticizer is crucial for converting rigid PVC into a flexible material suitable for a multitude of applications. umweltprobenbank.de
Research has indicated that when this compound is used in blends with other plasticizers, such as dibenzoates, it can contribute to improved thermal stability and mechanical properties in PVC applications. nih.gov These enhancements are often evaluated in comparison to traditional phthalate-based plasticizers. nih.gov Formulations containing this compound have been shown to improve the flexibility and durability of the final PVC products. nih.gov The interaction between the plasticizer and the PVC polymer chains is a key factor in determining the performance characteristics of the blended material. umweltprobenbank.de
A significant application of this compound in PVC formulations is its role as a viscosity reducer and a fast-gelling agent in plastisols. umweltprobenbank.de PVC plastisols are dispersions of PVC resin in a liquid plasticizer, which, upon heating, form a solid, flexible product. This compound offers an advantageous combination of good gelling capability and the ability to maintain a low rise in plastisol viscosity over time. umweltprobenbank.de
Its effectiveness as a diluent-type plasticizer helps to lower the initial viscosity of the plastisol, which is crucial for processing. nih.gov Benzoate esters, in general, enhance the rheological properties of PVC plastisols due to their low viscosity and excellent solvating ability, which can also lead to lower processing temperatures. nih.gov While monobenzoates like this compound are effective, they can have some drawbacks, such as higher volatile content compared to other options. wikipedia.org
This interactive table presents a summary of this compound's effects on PVC plastisol properties. The data is based on findings that highlight its role as a fast-gelling viscosity reducer.
| Property | Influence of this compound | Reference |
| Gelling | Acts as a fast-gelling plasticizer. | umweltprobenbank.de |
| Plastisol Viscosity | Reduces initial viscosity and maintains low viscosity over time. | nih.govumweltprobenbank.denih.gov |
| Processing Temp. | Can lower processing temperatures due to high solvency. | nih.gov |
This compound demonstrates good potential for improving the low-temperature flexibility of PVC. nih.govumweltprobenbank.de The ability of a plasticizer to enhance flexibility at low temperatures is related to its capacity to lower the glass transition temperature (Tg) of the polymer. umweltprobenbank.decenmed.com The lower the Tg of the plasticizer itself, the greater its potential to impart low-temperature flexibility to the PVC blend. umweltprobenbank.de Adding this compound to PVC formulations can lead to improved cold-temperature flexibility and better low-temperature impact resistance. nih.gov Specifically, C10 alkyl benzoates, such as this compound, have been shown to significantly enhance low-temperature flexibility as measured by the Clash and Berg test, outperforming conventional phthalates like di-2-ethyl hexyl phthalate (B1215562) (DEHP) and diisononyl phthalate (DINP). wikipedia.org
Comparative Studies with Conventional and Alternative Plasticizers (e.g., Phthalates, Dibenzoates)
The performance of this compound is often benchmarked against other classes of plasticizers, including phthalates and dibenzoates. nih.govumweltprobenbank.de
Long-chain phthalates like di-2-ethylhexyl phthalate (DEHP), diisononyl phthalate (DINP), and diisodecyl phthalate (DIDP) are common general-purpose plasticizers. umweltprobenbank.de In contrast, this compound, often categorized with other fast-gellers, can reduce processing temperatures. umweltprobenbank.deumweltprobenbank.de However, some fast-gelling plasticizers, such as short-chain phthalates (e.g., dibutyl phthalate) and certain dibenzoates, can lead to a significant increase in plastisol viscosity over time, a challenge that this compound can help mitigate. umweltprobenbank.de
When compared to dibenzoates, which are known as high-solvating plasticizers, monobenzoates like this compound are typically used to modify specific properties. umweltprobenbank.denih.gov For instance, this compound can be blended with poorer solvating plasticizers to improve their processability. umweltprobenbank.de While this compound is effective, in some specific applications like film-forming compositions, other benzoates such as octyl benzoate may show superior performance. nih.gov
This interactive table provides a comparative overview of this compound against other common plasticizer types, based on various performance metrics in PVC applications.
| Plasticizer Type | Key Characteristics | Comparison to this compound | Reference |
| Phthalates (e.g., DINP, DEHP) | General-purpose, economical. | This compound offers faster fusing and better low-temperature flexibility. | umweltprobenbank.dewikipedia.orgumweltprobenbank.de |
| Dibenzoates | High solvators, fast fusing. | This compound is used to modify viscosity and is less compatible with PVC than corresponding dibenzoates. | nih.govumweltprobenbank.de |
| Octyl Benzoate | Effective in film-forming. | More effective than this compound in specific film-forming compositions. | nih.gov |
Role as a Secondary Plasticizer
In many formulations, this compound functions as a secondary plasticizer. nih.govnih.gov Secondary plasticizers are used in conjunction with a primary plasticizer to achieve specific performance enhancements or cost reductions. nih.govwikipedia.org this compound is often blended with primary plasticizers like phthalates to lower the viscosity of PVC plastisols without resorting to more volatile hydrocarbon-based viscosity depressants. nih.govnih.gov
This compound as a Solvent in Polymer Production and Processing
This compound serves as a high-solvating plasticizer and solvent in the manufacturing and processing of various polymers. atamanchemicals.comsci-hub.se Its primary function is to enhance the flexibility, processability, and durability of plastic materials. The compound is particularly noted for its compatibility with thermoplastic resins such as polyvinyl chloride (PVC). thegoodscentscompany.com In PVC applications, this compound acts as a fast-gelling agent, which can lower the processing temperatures and shorten production cycle times, leading to more efficient manufacturing. atamanchemicals.comgoogle.com
The molecular structure of this compound allows it to effectively integrate between polymer chains, reducing intermolecular forces and thereby lowering the glass transition temperature of the polymer. google.com This plasticizing effect transforms rigid polymers into more flexible materials. Furthermore, its properties as a solvent enable it to dissolve various organic compounds, which is advantageous in creating homogenous polymer blends and formulations. Mixtures of this compound with other plasticizers, like dialkyl phthalates or adipates, are also utilized to achieve a specific balance of properties such as low volatility, good gelling capability, and improved low-temperature flexibility in the final product. google.com
Research on Advanced Material Formulations Incorporating this compound
Enhancing Solubility and Stability in Material Formulations
This compound is recognized for its role as a high-solvating additive, which is crucial for creating stable and uniform material formulations. atamanchemicals.comsci-hub.se Its strong solvency allows it to be highly compatible with a range of polar polymers, including those used in adhesives, coatings, and sealants. atamanchemicals.comgoogle.com This compatibility helps to prevent phase separation and ensures a consistent distribution of components within the material matrix.
Role in Emulsification and Formulation Stability (e.g., in cosmetic science)
In the realm of cosmetic science, formulation stability is paramount. While not a traditional emulsifier, this compound contributes to the stability of emulsions and other complex formulations through its solvent and compatibility-enhancing properties. Emulsions are thermodynamically unstable systems containing immiscible liquids, which require stabilizing components to prevent separation. researchgate.net this compound aids in this by ensuring that various organic ingredients, such as oils, waxes, and active compounds, remain solubilized and evenly dispersed throughout the product.
Its function as a film-forming agent is also valuable in personal care products, where it can help create a uniform layer upon application. google.com The stability of cosmetic emulsions can be evaluated through various methods, including assessing physical characteristics like odor, color, and phase separation over time under different storage conditions. researchgate.net The inclusion of solvents like this compound can influence these parameters by ensuring the homogeneity of the formulation. researchgate.netmdpi.com Its good solubility characteristics are leveraged to maintain the stability of products containing a variety of chemical compounds. google.com
Sustainable Materials Research and Chemical Recycling
Utilization in Chemical Recycling of Waste Plastics (e.g., PET alcoholysis to diisodecyl terephthalate)
A significant area of sustainable materials research involves the chemical recycling of plastic waste. This compound's precursor, isodecyl alcohol, is utilized in the alcoholysis of waste poly(ethylene terephthalate) (PET). mdpi.comresearchgate.net This chemical recycling process breaks down the polymer into its constituent monomers or other valuable chemical substances. sciepublish.com Specifically, the alcoholysis of PET with isodecyl alcohol yields diisodecyl terephthalate (B1205515) (DIDTP), a compound used as a PVC plasticizer. mdpi.comresearchgate.net
This depolymerization process represents a form of upcycling, where post-consumer plastic waste is converted into a new, valuable material. researchgate.net The reaction is typically conducted in the presence of a catalyst, such as various Lewis acids (e.g., tin(II) oxalate), to enhance the reaction rate and yield. mdpi.com Research has shown that metallo-organic compounds can be effective catalysts for this transesterification process. mdpi.com The resulting diisodecyl terephthalate has plasticizing properties comparable to commercially available plasticizers, demonstrating a viable route for converting PET waste into useful industrial chemicals. researchgate.net
Development of Bio-based and Environmentally Friendly Plasticizers
The growing environmental and health concerns associated with traditional phthalate plasticizers have spurred research into more sustainable alternatives. nih.gov This has led to the development of bio-based plasticizers derived from renewable resources like vegetable oils, cardanol, and citrate. nih.gov While this compound is conventionally synthesized from petroleum-based feedstocks, the principles of green chemistry encourage the use of renewable raw materials. researchgate.net
Benzoate esters are sometimes considered in the broader category of non-phthalate plasticizers. atamanchemicals.com The push for "green" plasticizers focuses on creating compounds that are non-toxic, have low migration rates, and are biodegradable. researchgate.netmdpi.com The development of such environmentally friendly additives is crucial for applications in green packaging and other sensitive uses. nih.gov Future research could explore the synthesis of this compound or similar benzoate esters from bio-based isodecyl alcohol, aligning its production more closely with the goals of sustainable chemistry. researchgate.net
Strategies for Mitigating Microplastic Pollution
The pervasive issue of microplastic pollution necessitates a multi-faceted approach to mitigation, with a significant focus on the design and formulation of plastic materials themselves. One key strategy in advanced materials science and polymer engineering is the use of additives that enhance the environmental profile of plastics, reducing their persistence and the likelihood of them breaking down into harmful microplastics. This compound, as a readily biodegradable plasticizer, presents a viable component in these strategies.
The incorporation of readily biodegradable plasticizers like this compound into polymer matrices can be a strategic approach to lessen the environmental impact of plastic products. The principle behind this strategy is that if a significant component of the plastic is biodegradable, it may accelerate the degradation of the entire product, especially when used in polymers designed for biodegradability. scitechgrup.com This can lead to a reduced timeframe for the plastic to fragment into microplastics when exposed to environmental conditions.
Research has shown that this compound is classified as readily biodegradable, achieving 77.7% biodegradation over a 28-day period in standardized tests. europa.eu This characteristic is crucial for reducing the accumulation of plasticizer chemicals in the environment. In the event of plastic degradation, a biodegradable plasticizer is less likely to persist and cause long-term contamination.
The environmental fate of this compound has been assessed, indicating that while atmospheric degradation via hydroxyl radical attack is rapid (half-life of 29.75 hours), its low vapor pressure makes this pathway less significant. europa.eu Hydrolysis in water is a slow process, with an estimated half-life of 10.7 years at a neutral pH. europa.eu Therefore, biodegradation stands out as the primary and most effective pathway for its removal from the environment. europa.eu
The use of this compound as a plasticizer has been noted in various applications, including in Polyvinyl Chloride (PVC) and adhesives. parchem.com While traditional phthalate plasticizers have raised environmental and health concerns, alternative plasticizers like this compound are being considered to improve the ecological footprint of these materials. sci-hub.seresearchgate.net The selection of such additives is a critical aspect of designing plastic products that are more compatible with environmental systems. seas-at-risk.org
Below are data tables summarizing the biodegradability and environmental fate of this compound.
Table 1: Biodegradability of this compound
| Test Type | Duration | Biodegradation Percentage | Classification | Source |
| OECD Standard | 28 days | 77.7% | Readily Biodegradable | europa.eu |
Table 2: Environmental Fate of this compound
| Degradation Pathway | Half-life | Conditions | Significance | Source |
| Indirect Photochemical Degradation (Atmosphere) | 29.75 hours | Mediated by OH-attack | Unlikely to be significant due to low vapor pressure | europa.eu |
| Hydrolysis | 10.7 years | pH 7 (25°C) | Slow degradation pathway | europa.eu |
| Hydrolysis | 1.1 years | pH 8 (25°C) | Slow degradation pathway | europa.eu |
By focusing on the molecular level and selecting components like this compound, polymer engineers can contribute to the development of plastics that are less harmful to the environment over their lifecycle. This approach aligns with broader strategies for tackling microplastic pollution, which include the development of biodegradable plastics and the design of products for enhanced recyclability and degradation. scitechgrup.comresearchgate.net
Future Research Directions and Emerging Methodologies
Advanced Computational Modeling and Simulation of Isodecyl Benzoate (B1203000) Interactions
The use of advanced computational modeling is becoming increasingly vital in predicting and understanding the behavior of chemical compounds. In silico molecular docking analysis can predict the interactions of plasticizers with biological receptors. For instance, computational studies can evaluate the binding affinity of plasticizers to nuclear receptors like PPARγ and RXRα, which are involved in lipid metabolism. nih.gov This approach allows for the prediction of potential biological interactions and can guide further in vitro and in vivo studies. nih.gov
Experimental and computational simulation approaches are also being employed to investigate the effects of chemical structure and concentration on the physical properties of materials. acs.org By simulating the interactions between isodecyl benzoate and polymer matrices, researchers can gain insights into how its molecular structure influences properties such as flexibility and thermal stability. These models can help in designing plasticizer blends with optimized performance characteristics. Furthermore, understanding drug-drug interactions through advanced computational modeling and simulation is a growing field that can be applied to formulations containing this compound to predict and mitigate potential adverse effects. phinc-modeling.com
In-depth Mechanistic Investigations of Degradation Pathways
A thorough understanding of the degradation pathways of this compound is crucial for assessing its environmental fate and long-term stability in products. This compound can undergo hydrolysis in the presence of water and an acid or base catalyst, breaking down into benzoic acid and isodecyl alcohol. Under strong oxidative conditions, the benzoate group can be oxidized.
Future research should focus on elucidating the precise mechanisms of these degradation processes under various environmental conditions. Studies on the degradation of similar compounds, like benzoate, have revealed complex metabolic pathways in bacteria. For instance, some bacteria degrade benzoate via a coenzyme A (CoA)-dependent epoxide pathway. nih.gov Investigating whether similar microbial degradation pathways exist for this compound is an important area for future research. Techniques such as Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) can be valuable in identifying degradation products and understanding the chemical changes that occur during aging and degradation. mdpi.com
Innovative Synthetic Approaches for Tailored this compound Isomers
The synthesis of this compound is typically achieved through the esterification of benzoic acid with isodecyl alcohol. However, the term "isodecyl" refers to a mixture of branched-chain isomers, and the specific composition of this alcohol mixture can influence the properties of the final product. thegoodscentscompany.com
Future research is directed towards developing innovative synthetic methods to produce tailored this compound isomers with specific properties. This could involve the use of specific olefin feedstocks and oligomerization processes to create isodecanol (B128192) mixtures with a desired isomer distribution. google.com The development of cost-effective routes for producing specific isodecanol isomers, such as 2-propylheptanol, is an area of interest. google.com Furthermore, exploring alternative catalytic systems for the esterification reaction could lead to higher yields and purity. mdpi.com The ability to synthesize specific isomers will allow for a more precise structure-property relationship to be established, enabling the design of plasticizers with enhanced performance for specific applications.
Development of High-Throughput Analytical Methodologies
The development of rapid and efficient analytical methods is essential for quality control and for studying the behavior of this compound in various matrices. High-throughput (HT) analytical techniques are becoming increasingly important for screening large numbers of samples and for accelerating research.
Desorption electrospray ionization mass spectrometry (DESI-MS) is an example of an HT platform that can be used for the rapid synthesis and characterization of chemical libraries. nih.gov Such techniques could be adapted for the high-throughput analysis of this compound and its interactions with other molecules. nih.gov
In the analysis of complex samples like cosmetics, which are often oil-water emulsions, methods like supercritical fluid chromatography (SFC) offer advantages in terms of speed and solubility for both polar and non-polar compounds. researchgate.net Developing simplified and rapid SFC methods for the routine analysis of this compound in various products would be beneficial. researchgate.net Additionally, established techniques like reversed-phase high-performance liquid chromatography (RP-HPLC) continue to be refined for the simultaneous determination of multiple components in pharmaceutical formulations and other products. researchgate.net
Synergistic Effects in Blends with Other Functional Materials
This compound is often used in blends with other plasticizers and functional materials to achieve desired properties in polymers like PVC. thegoodscentscompany.comgoogle.com Research has shown that blending this compound with other dibenzoates can create effective plasticizers for PVC applications, leading to improved thermal stability and mechanical properties.
Future research will focus on exploring the synergistic effects of this compound when blended with a wider range of functional materials. This includes investigating its compatibility and interaction with other non-phthalate plasticizers, such as di(isononyl) cyclohexane-1,2-dicarboxylate (DINCH), adipates, and terephthalates. researchgate.net Understanding these interactions at a molecular level will enable the formulation of advanced materials with tailored performance characteristics. For instance, combining this compound with mineral oils in PVC compounds can help to moderate the plasticizing effect and improve processing. diva-portal.org Investigating these synergistic effects is key to developing innovative and sustainable material formulations.
Q & A
Basic Research Questions
Q. What are the recommended spectroscopic and chromatographic methods for characterizing isodecyl benzoate purity and structural identity?
- Methodological Answer :
- Use ¹H/¹³C NMR to confirm ester linkage and branching in the isodecyl chain. Compare chemical shifts with reference spectra from databases like NIST Chemistry WebBook .
- GC-MS or HPLC with refractive index detection can quantify impurities. Calibrate using certified reference standards.
- For purity assessment, combine Karl Fischer titration (water content) and TGA (thermal stability profile). Document all protocols in line with reproducibility guidelines for experimental sections .
Q. How can researchers ensure reproducibility in synthesizing this compound via esterification?
- Methodological Answer :
- Optimize reaction conditions (e.g., acid catalyst type, molar ratios) and validate with kinetic studies.
- Purify via fractional distillation or column chromatography, and report boiling points/pressure conditions.
- Include detailed characterization data (e.g., NMR, IR) in supplementary materials, adhering to journal requirements for new compound validation .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Follow H315 (skin irritation), H317 (sensitization), and H411 (aquatic toxicity) precautions .
- Use fume hoods for aerosol prevention and PPE (gloves, goggles).
- Dispose of waste per EPA guidelines for persistent organic compounds. Document risk assessments in institutional safety reviews.
Advanced Research Questions
Q. How can contradictory data on this compound’s physicochemical properties (e.g., solubility, logP) be resolved?
- Methodological Answer :
- Conduct interlaboratory studies using standardized protocols (e.g., OECD 105 for solubility).
- Apply multivariate analysis to identify variables (e.g., temperature, solvent polarity) causing discrepancies.
- Reference FINER criteria to evaluate study feasibility and relevance during experimental design .
Q. What methodologies are suitable for studying this compound’s interactions in multicomponent formulations (e.g., cosmetics)?
- Methodological Answer :
- Use DSC or rheometry to assess compatibility with surfactants/polymers.
- Perform stability-indicating assays (e.g., HPLC-UV) under accelerated storage conditions (40°C/75% RH).
- Cite structure-function relationships from analogous isodecyl esters (e.g., isodecyl neopentanoate ).
Q. How can researchers evaluate the environmental impact of this compound degradation products?
- Methodological Answer :
- Simulate degradation via photolysis (UV irradiation) or hydrolysis (pH-varied aqueous media).
- Identify metabolites using LC-QTOF-MS and compare toxicity profiles with EPA ECOTOX database entries.
- Apply PICOT framework to structure ecological risk assessments (Population: aquatic organisms; Intervention: degradation byproducts) .
Guidelines for Research Documentation
- Experimental Reproducibility : Adhere to Beilstein Journal guidelines for compound characterization, including raw spectral data in supplementary files .
- Data Contradictions : Critically evaluate measurement uncertainty and methodology sections in prior studies using criteria from Extended Essay Guide .
- Ethical Compliance : Align ecotoxicology studies with OECD guidelines and institutional review board requirements .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
